molecular formula C11H13NO4 B1365030 Ethyl 3-(4-nitrophenyl)propanoate CAS No. 7116-34-9

Ethyl 3-(4-nitrophenyl)propanoate

Cat. No. B1365030
CAS RN: 7116-34-9
M. Wt: 223.22 g/mol
InChI Key: QGKUTNMKCRVGRE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrophenyl)propanoate, also known as ethyl 4-nitrophenylpropanoate or ethyl p-nitrophenylpropanoate, is an organic compound with the chemical formula C11H13NO4 . It is a synthetic intermediate that is commonly used in chemical research and drug development.


Synthesis Analysis

The synthesis of Ethyl 3-(4-nitrophenyl)propanoate involves several steps. One method involves the use of sodium borohydride in methanol, which is stirred at room temperature for 3 hours. The mixture is then cooled, concentrated, and water and ethyl acetate are added. The organic phase is collected, dried, and concentrated to give the final product .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-nitrophenyl)propanoate is C11H13NO4 . This compound has a molecular weight of 221.2093 .


Chemical Reactions Analysis

In a typical reaction involving Ethyl 3-(4-nitrophenyl)propanoate, the compound is subjected to conditions that promote nucleophilic attack by a hydride anion. This is followed by protonation of the resulting alkoxide .

Scientific Research Applications

Synthesis Techniques

Ethyl 3-(4-nitrophenyl)propanoate is involved in various synthesis techniques. For instance, a method for synthesizing ethyl 3‐(3‐aminophenyl)propanoate, utilizing a tandem Knoevenagel condensation/alkylidene reduction of 3‐nitrobenzaldehyde, has been developed. This process involves the use of stannous chloride as a reducing agent in ethanol, simultaneously enabling the esterification of carboxylic acid (Nagel, Radau, & Link, 2011).

Pharmaceutical Application

In the pharmaceutical sector, ethyl 3-(4-nitrophenyl)propanoate is used as an intermediate in the synthesis of dabigatran etexilate, a notable anticoagulant. This process involves a series of reactions starting from 4-methylamino-3-nitrobenzoic acid, ultimately leading to the synthesis of dabigatran etexilate with an overall yield of about 48% (Cheng Huansheng, 2013).

Chemical Reactions and Catalysis

Ethyl 3-(4-nitrophenyl)propanoate is involved in electroreductive radical cyclization reactions. For instance, its derivatives have been used in reactions catalyzed by (tetramethylcyclam)nickel(I), demonstrating the potential for forming complex organic compounds (Esteves et al., 2005).

Bioorganic Chemistry

In bioorganic chemistry, the compound has been used in the asymmetric reduction of 3-aryl-3-keto esters. Fungi like Rhizopus arrhizus have been employed to enantioselectively reduce ethyl 3-aryl-3-oxopropanoates to their corresponding (S)-alcohols, highlighting its relevance in chiral synthesis (Salvi & Chattopadhyay, 2006).

Optical Storage and Polymer Science

Ethyl 3-(4-nitrophenyl)propanoate derivatives have been explored in the field of polymers for reversible optical storage. For example, nitrophenyl derivatives have been copolymerized to produce materials with specific photoinduced birefringence, useful in optical data storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).

properties

IUPAC Name

ethyl 3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKUTNMKCRVGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468418
Record name Ethyl 3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-nitrophenyl)propanoate

CAS RN

7116-34-9
Record name Ethyl 4-nitrobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Merzouki, C Mouats, EE Bendeif, S Pillet… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C10H11N3O4·C2H4O2, was prepared by an electrochemical technique. In the crystal, acetic acid molecules are involved in hydrogen bonding to two separate …
Number of citations: 3 scripts.iucr.org
B Bohman, G Nordlander, H Nordenhem… - Journal of chemical …, 2008 - Springer
Ethyl cinnamate has been isolated from the bark of Pinus contorta in the search for antifeedants for the pine weevil, Hylobius abietis. Based on this lead compound, a number of …
Number of citations: 16 link.springer.com
E Alacid, C Najera - 2008 - Wiley Online Library
A polymer palladacycle derived from Kaiser oxime resin was used as a source of palladium(0) in the chemoselective Heck reaction of acrolein diethyl acetal with aryl halides under …
C Nájera, L Botella - Tetrahedron, 2005 - Elsevier
A dimeric 4-hydroxyacetophenone oxime-derived palladacycle has been used as a very efficient precatalyst for the chemoselective arylation of acrolein diethyl acetal to give either …
Number of citations: 33 www.sciencedirect.com
MNAM Taib, NS Hasmaruddin, NAM Ali, H Osman… - 2022 - researchsquare.com
A series of new 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives (5a-j and 6a-j) have been designed and synthesized in four-steps. sixteen compounds among the twenty compounds …
Number of citations: 3 www.researchsquare.com
W Susanto, CY Chu, WJ Ang, TC Chou… - The Journal of …, 2012 - ACS Publications
To facilitate precatalyst recovery and reuse, we have developed a fluorous, oxime-based palladacycle 1 and demonstrated that it is a very efficient and versatile precatalyst for a wide …
Number of citations: 101 pubs.acs.org

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